molecular formula C17H19F3N4OS B6946473 N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide

N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide

Cat. No.: B6946473
M. Wt: 384.4 g/mol
InChI Key: FFVVDERHFQEMHJ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide is a complex organic compound featuring a pyridine ring, a trifluoromethyl group, and a thiazole ring

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c18-17(19,20)14-11-26-16(23-14)13-4-2-6-24(9-13)10-15(25)22-8-12-3-1-5-21-7-12/h1,3,5,7,11,13H,2,4,6,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVDERHFQEMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2=CN=CC=C2)C3=NC(=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide typically involves multiple steps, including the formation of the pyridine and thiazole rings, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-3-ylmethyl)tetrahydro-2H-thiopyran-3-amine
  • N-(piperidin-3-ylmethyl)tetrahydro-2H-pyran-4-amine

Uniqueness

N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, making it more resistant to metabolic degradation and increasing its potential efficacy in various applications.

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